molecular formula C13H11ClN4O2S2 B2767651 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1211379-98-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2767651
CAS RN: 1211379-98-4
M. Wt: 354.83
InChI Key: LZZRGPRDTPIZAM-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11ClN4O2S2 and its molecular weight is 354.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in the synthesis of various derivatives with potential biological activities. Its structural analogs have been synthesized and characterized, focusing on their potential applications in medicinal chemistry. For example, the synthesis of novel pyrazole derivatives, characterized by NMR, mass spectra, FT-IR, and UV–Visible spectroscopy, has been reported. These compounds exhibit promising properties, including thermal stability and potential non-linear optical properties, suggesting their utility in various scientific applications (Kumara et al., 2018; Prabhuswamy et al., 2016).

Biological Activity

The synthesis and evaluation of derivatives related to this compound have led to the identification of potential anti-tumor, antimicrobial, and fungicidal activities. A new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting the compound's relevance in cancer research (Gomha et al., 2016). Additionally, synthesized derivatives have been evaluated for their antimicrobial activity, providing insights into their potential as novel antimicrobial agents (Sowmya et al., 2018).

Molecular Modeling and Synthesis Techniques

Research has also focused on the molecular modeling and synthesis techniques of this compound and its derivatives. Studies include the examination of their electronic structures, optimization, and the identification of electrophilic and nucleophilic regions on the molecular surface, which are critical for understanding their reactivity and potential interactions with biological targets (Kumara et al., 2018). The development of synthesis methodologies, such as the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) for the creation of novel derivatives, showcases the compound's versatility in synthetic chemistry (Ledenyova et al., 2018).

Antidepressant and Antifungal Potential

Further research into the antidepressant and antifungal potential of derivatives has been undertaken, highlighting the broad spectrum of biological activities associated with this compound and its analogs. Specific derivatives have shown significant antidepressant effects in behavioral models, suggesting the potential for the development of new therapeutic agents (Mathew et al., 2014). Additionally, the exploration of novel fungicides, such as penthiopyrad, which shares structural similarities, emphasizes the importance of these compounds in addressing various fungal diseases in agriculture (Yanase et al., 2013).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S2/c1-18-5-7(12(17-18)20-2)11(19)16-13-15-8(6-21-13)9-3-4-10(14)22-9/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZRGPRDTPIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.